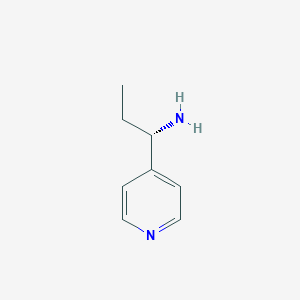

(S)-1-(pyridin-4-yl)propan-1-amine

Description

Properties

IUPAC Name |

(1S)-1-pyridin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2,9H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFZORUFTNLGLI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298484 | |

| Record name | (αS)-α-Ethyl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186029-03-8 | |

| Record name | (αS)-α-Ethyl-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186029-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Ethyl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthetic Methodologies for S 1 Pyridin 4 Yl Propan 1 Amine

Catalytic Asymmetric Hydrogenation Approaches

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for producing chiral molecules. nih.gov This approach typically involves the reduction of a prochiral precursor, such as an enamide or a ketone, using a chiral catalyst.

Enamide Hydrogenation Strategies

The asymmetric hydrogenation of enamides is a well-established strategy for the synthesis of chiral amines. In this approach, an enamide precursor is hydrogenated in the presence of a chiral transition metal catalyst, typically based on rhodium or iridium, to yield the desired enantiomer of the amine. While direct asymmetric hydrogenation of the corresponding imine is challenging, the use of N-acylated enamides provides a more reactive substrate for hydrogenation.

For the synthesis of (S)-1-(pyridin-4-yl)propan-1-amine, a suitable enamide precursor would be (Z)-N-(1-(pyridin-4-yl)prop-1-en-1-yl)acetamide. The hydrogenation of this substrate under a hydrogen atmosphere with a chiral catalyst would lead to the formation of the target amine. The success of this strategy is highly dependent on the choice of the chiral ligand, the metal center, and the reaction conditions.

Development of Chiral Ligands for Asymmetric Hydrogenation

The development of effective chiral ligands is paramount to achieving high enantioselectivity in asymmetric hydrogenation. nih.govacs.org A wide variety of chiral ligands, particularly phosphorus-based ligands, have been designed and synthesized for this purpose. acs.org These ligands coordinate to the metal center, creating a chiral environment that directs the hydrogenation reaction to favor the formation of one enantiomer over the other.

For the synthesis of this compound, chiral ligands that have shown promise in the asymmetric hydrogenation of similar substrates include those with P,N-coordinating atoms and P-stereogenic phosphines. acs.orgurv.cat For instance, iridium complexes with chiral spiro aminophosphine (B1255530) ligands (Ir-SpiroAP) have demonstrated high efficiency and enantioselectivity in the hydrogenation of a range of carbonyl compounds. nih.gov The addition of a pyridine (B92270) group to these ligands to form tridentate Ir-SpiroPAP catalysts has been shown to further enhance stability and catalytic performance. nih.gov

Table 1: Chiral Ligands in Asymmetric Hydrogenation

| Ligand Type | Metal | Substrate Type | Key Features |

| P,N-Ligands | Iridium, Rhodium | Enamides, Imines | Combines a hard nitrogen donor and a soft phosphorus donor, providing good catalytic activity and enantioselectivity. acs.orgurv.cat |

| P-Stereogenic Phosphines | Rhodium, Palladium | Enamides, Imines | The chirality is centered on the phosphorus atom, leading to highly effective chiral induction. acs.org |

| Spiro Aminophosphine (SpiroAP) | Iridium | Carbonyls | A rigid spirocyclic backbone enhances enantioselectivity and catalyst stability. nih.gov |

| Tridentate Spiro Aminophosphine (SpiroPAP) | Iridium | Carbonyls | Addition of a coordinating group like pyridine enhances catalyst stability and efficiency, achieving high turnover numbers. nih.gov |

Mechanistic Insights into Enantioselective Hydrogenation

Understanding the mechanism of enantioselective hydrogenation is crucial for the rational design of more efficient catalysts. For the asymmetric hydrogenation of N-heteroaromatic compounds, the reaction is often initiated by a 1,2-hydride addition, followed by isomerization to an iminium salt, which is then rapidly hydrogenated. rsc.org

In the case of rhodium-catalyzed hydrogenation with chiral P,N ligands, the mechanism is believed to follow the Halpern-Landis mechanism. This involves the coordination of the substrate to the chiral metal complex, followed by oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps to yield the chiral product. The specific geometry of the chiral ligand dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer.

Biocatalytic Pathways

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral amines. nih.govnih.gov Enzymes offer high stereoselectivity and can operate under mild reaction conditions.

Amine Dehydrogenase (AmDH) Mediated Synthesis

Amine dehydrogenases (AmDHs) are enzymes that catalyze the reductive amination of a ketone to a chiral amine, using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.govresearchgate.net This one-step conversion from a prochiral ketone to a chiral amine is highly atom-economical. nih.gov

The synthesis of this compound via this method would involve the reaction of 1-(pyridin-4-yl)propan-1-one with ammonia, catalyzed by an (S)-selective AmDH. Several native and engineered AmDHs have been identified and developed with broad substrate scopes. whiterose.ac.ukresearchgate.net For instance, AmDHs derived from Bacillus species or engineered from amino acid dehydrogenases have shown activity towards a range of ketones. researchgate.netnih.gov The enantioselectivity of these enzymes is often excellent, providing the desired amine with high enantiomeric excess (>99% ee). nih.gov

Table 2: Amine Dehydrogenase (AmDH) in Chiral Amine Synthesis

| Enzyme Source/Variant | Substrate Scope | Enantioselectivity | Key Features |

| Engineered from Leucine Dehydrogenase | Aromatic and aliphatic ketones | High (often >99% ee) for either (S) or (R) amines depending on the variant. nih.govnih.gov | Created through protein engineering to accept ketones instead of α-keto acids. researchgate.netnih.gov |

| Native AmDHs (e.g., from Cfus, Msme, Micro) | Small alkyl ketones, amino alcohols | Moderate to high enantioselectivity, particularly for (S)-amines. whiterose.ac.uk | Efficient for the synthesis of small, unfunctionalized chiral amines. whiterose.ac.uk |

| LE-AmDH-v1 | Pharmaceutically relevant aromatic ketones | Substrate-dependent switch of enantioselectivity (S or R) with up to >99.9% ee. nih.gov | Highly thermostable and created from an unconventional enzyme scaffold. nih.gov |

ω-Transaminase (ω-TA) Catalyzed Transformations

ω-Transaminases (ω-TAs) are another class of enzymes widely used for the synthesis of chiral amines. mdpi.comresearchgate.net These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or L-alanine) to a ketone acceptor. nih.govalmacgroup.com

To produce this compound, an (S)-selective ω-TA would be used to catalyze the reaction between 1-(pyridin-4-yl)propan-1-one and a suitable amine donor. nih.gov The reaction equilibrium can be unfavorable, but this can be overcome by using a large excess of the amine donor or by removing the ketone byproduct. almacgroup.comnih.gov Protein engineering has been extensively used to improve the stability, substrate scope, and activity of ω-TAs for industrial applications, including the synthesis of key pharmaceutical intermediates. nih.govnih.gov

Table 3: ω-Transaminase (ω-TA) in Chiral Amine Synthesis

| Enzyme Source/Variant | Amine Donor | Substrate Scope | Enantioselectivity | Key Features |

| Vibrio fluvialis JS17 | L-Alanine | Prochiral ketones | High (>99% ee) for (S)-amines. nih.gov | Reaction can be inhibited by products; removal of pyruvate (B1213749) byproduct improves yield. nih.gov |

| Engineered from Arthrobacter sp. | Isopropylamine | Bulky ketones (e.g., prositagliptin ketone) | High for (R)-amines. | Developed for the large-scale manufacture of sitagliptin. nih.govnih.gov |

| Pseudomonas jessenii (PjTA-R6) | Isopropylamine | Bulky ketones | High for (S)-amines. | Thermostable and tolerant to organic solvents. |

Enzyme Engineering and Substrate Scope Expansion in Biocatalysis

Biocatalysis, particularly through the use of transaminases, has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis for producing chiral amines. rsc.orgrsc.org These enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone, often with exceptional enantioselectivity. rsc.org The core of this process relies on the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which facilitates the reversible transfer of the amino group. illinois.edu

A significant challenge in the biocatalytic synthesis of molecules like this compound is the often-limited substrate scope of wild-type enzymes, which may not efficiently accommodate bulky or structurally complex ketones. rsc.org To overcome this, protein engineering, through techniques like directed evolution and rational design, has been instrumental in expanding the substrate range and enhancing the stability and activity of transaminases. rsc.orgresearchgate.net

One notable success in this area is the engineering of an (R)-selective amine transaminase from the black yeast Exophiala xenobiotica. researchgate.netdoe.gov This enzyme was identified through data mining and was found to naturally convert bulky biaryl ketone substrates. researchgate.net Through structure-guided protein engineering, a variant was created with enhanced stability and a broader substrate scope. A preparative-scale biotransformation of 1-(4-(pyridin-3-yl)phenyl)ethenone using this engineered enzyme resulted in a 96% isolated yield of the corresponding amine with over 99% enantiomeric excess (ee). researchgate.net This demonstrates the potential of engineered transaminases for the synthesis of structurally related pyridyl amines.

Further research has focused on engineering the binding pockets of transaminases to accept larger substrates. For instance, computational redesign of an (S)-selective ω-transaminase from Pseudomonas jessenii successfully expanded its substrate scope to include bulky amines. nih.gov Similarly, engineering the large binding pocket of an (S)-selective ω-transaminase from Paraburkholderia phymatum significantly improved its catalytic efficiency towards 1-propiophenone, a substrate with a small substituent larger than a methyl group. youtube.com The use of isopropylamine as an amine donor is often preferred in industrial processes due to the easy removal of the acetone (B3395972) byproduct, and research has been dedicated to engineering transaminases that can efficiently utilize it. rsc.org

Reductive Amination Strategies for Chiral Amine Synthesis

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. nih.gov The process involves the in situ formation of an imine from a ketone and an amine source, which is then reduced to the corresponding amine.

Asymmetric Reductive Amination of Prochiral Ketones

The direct asymmetric reductive amination (DARA) of prochiral ketones offers a highly efficient route to chiral amines. A significant breakthrough in this area has been the development of a highly enantioselective DARA of 2-acetyl-6-substituted pyridines. nih.gov This method utilizes a commercially available and inexpensive chiral catalyst, Ru(OAc)₂{(S)-binap}, with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source under hydrogen gas pressure. nih.gov

This protocol has demonstrated excellent enantioselectivity and conversion for a range of 2-acetyl-6-substituted pyridines, highlighting the importance of the substituent at the 6-position of the pyridine ring for achieving high efficiency. nih.gov

| Substrate (2-acetyl-6-substituted pyridine) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 2-acetyl-6-phenylpyridine | >99 | 98.2 |

| 2-acetyl-6-methylpyridine | >99 | 99.2 |

| 2-acetyl-6-chloropyridine | >99 | 97.5 |

| 2-acetyl-6-bromopyridine | >99 | 96.4 |

Role of Lewis Acids in Stereocontrol during Reductive Amination

Lewis acids play a crucial role in various organic transformations by activating substrates. In the context of pyridyl compounds, the nitrogen atom can coordinate to a Lewis acid, which can deactivate the ring towards certain reactions but can also activate it towards others, such as nucleophilic aromatic substitution and conjugate addition. researchgate.netnih.gov Simple bismuth(III) salts and zinc-based Lewis acids have been shown to activate the pyridine ring. nih.govdigitellinc.com

In the context of reductive amination, Lewis acids can facilitate the reaction. For instance, synergistic Lewis acid/photoredox catalysis has been used for the reductive coupling of alkenylpyridines with imines. nih.gov While direct evidence for the role of Lewis acids in the stereocontrol of the reductive amination of 1-(pyridin-4-yl)propan-1-one is not extensively detailed in the provided context, their ability to activate the pyridine ring suggests a potential role in influencing the stereochemical outcome of the reaction by modulating the electronic properties of the substrate and intermediates.

Other Emerging Enantioselective Synthesis Methods

Beyond biocatalysis and the specific reductive amination strategies discussed, other innovative methods for the enantioselective synthesis of chiral pyridyl amines are continuously being developed.

One prominent emerging strategy is the asymmetric hydrogenation of pyridyl-containing imines . The transition metal-catalyzed asymmetric hydrogenation of unsaturated compounds containing a pyridine moiety has been challenging due to the coordinating ability of the pyridine nitrogen, which can lead to catalyst deactivation. nih.gov However, recent advancements have overcome this limitation. For example, highly efficient asymmetric hydrogenation of cyclic imines with a pyridyl group has been achieved using iridium catalysts with chiral spiro phosphine-oxazoline ligands. nih.govacs.orgacs.org This method has proven effective for producing nicotine (B1678760) derivatives with excellent enantioselectivity. nih.govacs.orgacs.org

Another powerful approach is the rhodium-catalyzed asymmetric arylation of pyridylimines . This method allows for the reaction of pyridylimines with arylboronic acids to produce chiral diarylmethylamines with high yields and excellent enantiomeric ratios. nottingham.ac.uk This provides a direct route to valuable chiral pharmacophores incorporating a pyridine ring.

Chemoenzymatic deracemization represents a clever combination of chemical and enzymatic steps. A versatile chemoenzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare stereodefined piperidines. acs.org This strategy involves a stereoselective one-pot amine oxidase/ene imine reductase cascade, which has been successfully applied to the synthesis of bioactive molecules. acs.org

Chemical Reactivity and Derivatization of S 1 Pyridin 4 Yl Propan 1 Amine

Reactivity of the Amine Functionality

The primary amine group is a key site for nucleophilic reactions and derivatization, enabling the construction of more complex molecular architectures.

Oxidation Pathways and Imine Formation

The primary amine of (S)-1-(pyridin-4-yl)propan-1-amine can undergo oxidation, though the most synthetically useful transformation involving this functionality is its condensation with carbonyl compounds to form imines, also known as Schiff bases. This reaction is a cornerstone of amine chemistry. youtube.comredalyc.org

The general mechanism involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com This is followed by a series of proton transfer steps and subsequent dehydration to yield the corresponding N-substituted imine. youtube.comredalyc.org This process is typically reversible and can be driven to completion by removing water from the reaction mixture. youtube.com A variety of catalysts, including acids or organocatalysts like pyrrolidine, can facilitate this transformation under mild conditions. organic-chemistry.org

Table 1: General Imine Formation Reaction

| Reactants | Reagent/Conditions | Product Type |

|---|

This table represents a general, expected reaction based on the principles of amine chemistry.

Reduction to Secondary and Tertiary Amines

The primary amine of this compound serves as a precursor for the synthesis of secondary and tertiary amines through several established methods.

One of the most common methods is reductive amination . This process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. libretexts.orgyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. youtube.com To synthesize a tertiary amine, a secondary amine can be reacted with another carbonyl compound to form an iminium ion, which is then reduced. youtube.comyoutube.com

Alternatively, successive N-alkylation with alkyl halides can be used. The primary amine acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form a secondary amine. libretexts.orglumenlearning.com However, this method can be difficult to control, often resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the similar reactivity of the resulting amines. libretexts.org

Table 2: General Methods for Synthesis of Secondary and Tertiary Amines

| Starting Material | Reagents | Product Type |

|---|---|---|

| This compound | 1. Aldehyde/Ketone 2. Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | Secondary Amine |

| Secondary Amine Derivative | 1. Aldehyde/Ketone 2. Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | Tertiary Amine |

This table outlines general, expected transformations based on established amine synthesis protocols.

Acylation and Other Derivatization Strategies

Acylation of the primary amine is a robust and widely used derivatization strategy to form amides. This nucleophilic acyl substitution reaction typically involves reacting the amine with an acyl halide (like an acid chloride) or a carboxylic acid anhydride (B1165640). masterorganicchemistry.comyoutube.com The reaction with acyl halides is often rapid and generates a molecule of hydrogen halide as a byproduct, which may be scavenged by adding a non-nucleophilic base. masterorganicchemistry.com

Modern amide bond formation often employs coupling reagents that activate the carboxylic acid, allowing for direct reaction with the amine under mild conditions. libretexts.orgorganic-chemistry.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or n-propanephosphonic acid anhydride (T3P) facilitate this transformation, avoiding the need for harsh conditions or highly reactive acyl halides. masterorganicchemistry.comorganic-chemistry.org These methods are particularly valuable when working with sensitive substrates. masterorganicchemistry.com

Table 3: Common Acylation Reactions

| Reactant 1 | Reactant 2 | Conditions/Coupling Agent | Product Type |

|---|---|---|---|

| This compound | Acyl Chloride | Base (e.g., pyridine (B92270), triethylamine) | Secondary Amide |

| This compound | Carboxylic Anhydride | Heat or Catalyst | Secondary Amide |

This table summarizes common and expected acylation reactions based on general organic synthesis principles.

Transformations of the Pyridine Moiety

The pyridine ring possesses a distinct electronic character that governs its reactivity, differing significantly from benzene. The electronegative nitrogen atom makes the ring electron-deficient.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom, which reduces the nucleophilicity of the ring. youtube.comyoutube.com Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect. youtube.com When substitution does occur, it preferentially happens at the C-3 (meta) position, as the intermediates for C-2 and C-4 substitution are significantly destabilized by placing a positive charge on the already electronegative nitrogen atom. youtube.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the C-2 (ortho) and C-4 (para) positions. youtube.comresearchgate.net In this compound, the C-4 position is already substituted. Therefore, nucleophilic attack would be directed to the C-2 position, especially if a good leaving group is present. The reaction proceeds through a stable intermediate (a Meisenheimer-like complex) where the negative charge is delocalized onto the ring nitrogen. youtube.com

Quaternization Reactions

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing it to react readily with alkyl halides in a process known as quaternization . mdpi.comnih.gov This SN2 reaction results in the formation of a positively charged N-alkylpyridinium salt. mdpi.comrsc.org

This transformation significantly alters the electronic properties of the pyridine ring, making it even more electron-deficient and increasing its susceptibility to both reduction and nucleophilic attack. mdpi.com The quaternization reaction is generally efficient and can be achieved by heating the pyridine derivative with an appropriate alkyl halide, such as methyl iodide or an alkyl bromide, often in a polar solvent. mdpi.comnih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aldehyde |

| Ketone |

| N-substituted Imine |

| Sodium borohydride |

| Secondary Amine |

| Tertiary Amine |

| Alkyl Halide |

| Quaternary ammonium salt |

| Acyl Halide |

| Acid Chloride |

| Carboxylic acid anhydride |

| Secondary Amide |

| Carboxylic Acid |

| Dicyclohexylcarbodiimide (DCC) |

| n-Propanephosphonic acid anhydride (T3P) |

| Benzene |

| N-alkylpyridinium salt |

| Methyl iodide |

| Alkyl bromide |

Coordination Chemistry with Transition Metals

The chemical reactivity of this compound is significantly influenced by the presence of two potential donor sites for metal coordination: the nitrogen atom of the pyridine ring and the nitrogen atom of the primary amine group. This dual functionality allows the molecule to act as a versatile ligand in coordination chemistry, with its behavior being largely inferred from related pyridine and amine-containing ligands due to a lack of specific experimental data on this exact compound.

Ligand Binding Modes and Stability

Ligand Binding Modes

This compound can coordinate to transition metal ions in several ways. The primary modes of coordination are monodentate and bidentate chelation.

Monodentate Coordination: The ligand can bind to a metal center through either the pyridine nitrogen or the amine nitrogen. Coordination through the pyridine nitrogen is common for pyridine derivatives. wikipedia.orgjscimedcentral.com The lone pair of electrons on the sp²-hybridized nitrogen of the pyridine ring is readily available for donation to a metal ion. Alternatively, coordination can occur through the lone pair on the sp³-hybridized nitrogen of the primary amine group, which is a common feature of alkylamines in coordination complexes. nih.gov

Bidentate Chelation: The most significant coordination mode for this compound is expected to be as a bidentate N,N'-donor ligand. In this mode, both the pyridine nitrogen and the primary amine nitrogen coordinate to the same metal center, forming a stable chelate ring. The formation of such a ring is entropically favored, a phenomenon known as the chelate effect, which leads to complexes of enhanced stability compared to those formed with analogous monodentate ligands. libretexts.orgacs.org

The structure of this compound allows for the formation of a six-membered chelate ring upon bidentate coordination. The stability of chelate complexes is highly dependent on the size of the ring formed. Generally, five- and six-membered chelate rings are the most stable due to minimal ring strain. libretexts.orgstackexchange.com Therefore, the formation of a six-membered ring with this ligand is expected to result in stable transition metal complexes. This is analogous to the coordination behavior of similar bidentate ligands like 2-(aminoethyl)pyridine, which also forms a five-membered chelate ring and creates stable complexes with various transition metals.

Stability of Coordination Complexes

The stability of complexes with N-donor ligands generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is based on the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

The chelate effect plays a crucial role in enhancing the stability of complexes formed with this compound acting as a bidentate ligand. The formation of a chelate ring leads to a significant increase in the thermodynamic stability of the complex. libretexts.org For instance, the stability constants for complexes of bidentate ligands like ethylenediamine (B42938) are orders of magnitude higher than those for analogous complexes with monodentate ammonia (B1221849) ligands. libretexts.org

The following table presents representative stability constant data for related pyridine-amine ligands with various transition metal ions, illustrating the expected trends in stability.

| Ligand | Metal Ion | Log K₁ | Log β₂ | Chelate Ring Size | Reference |

| 2-(Aminomethyl)pyridine | Cu(II) | 8.93 | 16.03 | 5-membered | |

| 2-(Aminomethyl)pyridine | Ni(II) | 6.87 | 12.82 | 5-membered | |

| 2-(Aminomethyl)pyridine | Zn(II) | 5.25 | 9.70 | 5-membered | |

| 2-(Aminoethyl)pyridine | Cu(II) | 9.30 | 17.0 | 6-membered | |

| 2-(Aminoethyl)pyridine | Ni(II) | 7.20 | 13.5 | 6-membered | |

| Ethylenediamine | Cu(II) | 10.55 | 19.98 | 5-membered | libretexts.org |

| Ethylenediamine | Ni(II) | 7.47 | 13.68 | 5-membered | libretexts.org |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (S)-1-(pyridin-4-yl)propan-1-amine, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are instrumental in confirming its structure.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. Specifically, the protons ortho to the nitrogen (at the C2 and C6 positions) are expected at a lower field than the protons meta to the nitrogen (at the C3 and C5 positions).

The aliphatic protons of the propan-1-amine side chain will resonate in the upfield region of the spectrum. The methine proton (CH) attached to both the pyridine ring and the amine group is anticipated to be a triplet of quartets or a more complex multiplet, due to coupling with the neighboring methylene (B1212753) (CH₂) and methyl (CH₃) protons, as well as the amine protons. Its chemical shift would be influenced by the adjacent electron-withdrawing pyridine ring and the amine group. The methylene protons of the ethyl group will appear as a quartet, coupled to the terminal methyl protons. The methyl protons will present as a triplet, coupled to the adjacent methylene protons. The protons of the primary amine (NH₂) typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(pyridin-4-yl)propan-1-amine (B1320105)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-2, H-6 | ~8.5 | Doublet |

| Pyridine H-3, H-5 | ~7.3 | Doublet |

| Methine CH | ~3.5-4.0 | Multiplet |

| Methylene CH₂ | ~1.6-1.8 | Quartet |

| Amine NH₂ | Variable (e.g., ~1.5) | Broad Singlet |

| Methyl CH₃ | ~0.8-1.0 | Triplet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the pyridine ring will resonate in the downfield region of the spectrum (typically >120 ppm). The carbon atom attached to the nitrogen (C4) will be significantly deshielded.

The aliphatic carbons of the propan-1-amine side chain will appear in the upfield region. The methine carbon (CH) will be the most downfield of the aliphatic carbons due to its attachment to the pyridine ring and the nitrogen of the amine group. The methylene (CH₂) and methyl (CH₃) carbons will appear at progressively higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(pyridin-4-yl)propan-1-amine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyridine C-4 | ~150-155 |

| Pyridine C-2, C-6 | ~148-152 |

| Pyridine C-3, C-5 | ~120-125 |

| Methine CH | ~55-60 |

| Methylene CH₂ | ~30-35 |

| Methyl CH₃ | ~10-15 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be expected between the adjacent pyridine protons (H-2/H-3 and H-5/H-6). In the aliphatic chain, correlations would be seen between the methine proton and the methylene protons, and between the methylene protons and the methyl protons. A correlation may also be observed between the amine protons and the methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to its directly attached carbon atom. This is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. For example, the proton signal assigned to the methine group would show a cross-peak with the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the connection of the propan-1-amine side chain to the pyridine ring. For instance, the methine proton should show a correlation to the C4 carbon of the pyridine ring, and the pyridine protons at C3 and C5 should show correlations to the methine carbon.

These 2D NMR techniques, used in combination, provide a comprehensive and definitive structural confirmation of this compound. mdpi.com

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Functional Group Vibrational Assignments

The IR and Raman spectra of this compound will be characterized by vibrations corresponding to its constituent functional groups: the pyridine ring, the primary amine, and the alkyl chain.

Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic bands. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.net Ring breathing modes, which are often strong in Raman spectra, are expected around 1000 cm⁻¹. researchgate.netchemicalbook.com

Amine Group Vibrations: As a primary amine, this compound will show two N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretches. wpmucdn.comdocbrown.info An N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹. docbrown.info

Alkyl Chain Vibrations: The propan-1-amine side chain will give rise to C-H stretching vibrations just below 3000 cm⁻¹. CH₂ and CH₃ bending vibrations will be observed in the 1470-1370 cm⁻¹ region. C-N stretching vibrations are typically found in the 1250-1020 cm⁻¹ range. docbrown.info

Table 3: Key Vibrational Frequencies for 1-(pyridin-4-yl)propan-1-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400-3250 |

| Pyridine Ring | C-H Stretch | >3000 |

| Alkyl Chain | C-H Stretch | <3000 |

| Primary Amine | N-H Bend | 1650-1580 |

| Pyridine Ring | C=C, C=N Stretch | 1600-1400 |

| Alkyl Chain | C-H Bend | 1470-1370 |

| Alkyl Chain | C-N Stretch | 1250-1020 |

| Pyridine Ring | Ring Breathing | ~1000 |

Conformational Analysis via Vibrational Signatures

While standard IR and Raman spectra primarily identify functional groups, subtle changes in the spectra can sometimes provide information about the conformational preferences of a molecule. For this compound, different rotational isomers (conformers) around the C-C and C-N single bonds of the side chain could exist. These different conformers might give rise to slightly different vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹).

In some cases, temperature-dependent or solvent-dependent studies of the vibrational spectra can reveal the presence of different conformers and provide information about their relative stabilities. However, for a molecule of this complexity, detailed conformational analysis would likely require computational modeling in conjunction with experimental vibrational data. The Raman spectrum of a pyridine solution, for instance, can sometimes show singlets for bands that appear as doublets in the solid state, indicating the presence of a single symmetrical conformer in solution. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound, mass spectrometry confirms its molecular weight and provides insight into its structural stability.

The molecular formula of 1-(pyridin-4-yl)propan-1-amine is C₈H₁₂N₂, corresponding to a monoisotopic mass of 136.10005 Da. uni.lu In mass spectrometry, the compound is typically ionized, for instance by protonation, to form a molecular ion. The predicted mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 137.10733. uni.lu

The fragmentation of aliphatic amines in a mass spectrometer is a well-understood process, often dominated by α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org For this compound, the most likely fragmentation pathway involves the cleavage of the bond between the chiral carbon (C1) and the adjacent carbon of the propyl group. This would result in the loss of an ethyl radical (•CH₂CH₃) and the formation of a stable resonance-stabilized cation with an m/z that can be predicted from the remaining fragment. The base peak in the mass spectrum of similar primary amines is often the fragment containing the nitrogen. docbrown.info

Table 1: Predicted Mass Spectrometry Data for 1-(pyridin-4-yl)propan-1-amine Adducts uni.lu

| Adduct | m/z |

| [M+H]⁺ | 137.10733 |

| [M+Na]⁺ | 159.08927 |

| [M-H]⁻ | 135.09277 |

| [M+NH₄]⁺ | 154.13387 |

| [M+K]⁺ | 175.06321 |

| [M]⁺ | 136.09950 |

This interactive table provides predicted mass-to-charge ratios for various adducts of 1-(pyridin-4-yl)propan-1-amine.

X-ray Crystallography for Solid-State Structure Determination

While specific X-ray crystallography data for this compound is not publicly available in the searched literature, the crystallographic analysis of closely related compounds, such as (E)-1-(Pyridin-4-yl)propan-1-one oxime and other aminopyridine derivatives, provides a strong basis for predicting its solid-state characteristics. acs.orgiucr.orgmdpi.com X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. wikipedia.org

For a chiral molecule like this compound, crystallographic analysis would reveal the bond lengths, bond angles, and the conformation of the molecule in the solid state. It is expected that the pyridine ring would be planar, and the propyl-amine substituent would adopt a specific orientation relative to the ring.

Absolute Configuration Determination

The designation "(S)" in this compound refers to the absolute configuration at the chiral center, which is the carbon atom bonded to the pyridine ring, the amino group, a hydrogen atom, and an ethyl group. The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org

X-ray crystallography is a powerful technique for determining the absolute configuration of a chiral molecule. wikipedia.org This is typically achieved through anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is used to determine the absolute spatial arrangement of the substituents around the chiral center. Other methods for determining absolute configuration include the use of chiral derivatizing agents followed by NMR spectroscopy. frontiersin.orgresearchgate.net

Intermolecular Interactions in Crystal Lattices

The crystal lattice of this compound is expected to be held together by a network of intermolecular interactions. Studies on similar aminopyridine crystals have shown that hydrogen bonding and π-π stacking interactions are the dominant forces governing the crystal packing. acs.orgepa.govresearchgate.net

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-aminopyridine (B3432731) derivatives typically shows absorption maxima in the ultraviolet region. researchgate.netnih.gov For instance, 4-aminopyridine exhibits an absorption maximum at approximately 260 nm. nih.gov It is expected that this compound would have a similar UV-Vis absorption profile due to the presence of the 4-substituted pyridine chromophore.

Table 2: Expected UV-Vis Absorption Data

| Compound | Expected λmax (nm) | Solvent |

| This compound | ~260 | Common organic solvents (e.g., ethanol, methanol) |

This table presents the expected wavelength of maximum UV-Vis absorbance for the title compound based on data from similar structures.

Chromophore Analysis

The part of a molecule responsible for absorbing UV-Vis light is known as a chromophore. In this compound, the pyridine ring is the primary chromophore. ubc.caresearchgate.net The absorption of UV radiation by the pyridine ring is due to electronic transitions of its π-electrons and the non-bonding electrons on the nitrogen atom.

Specifically, the observed absorption bands are attributed to π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions. rsc.org The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are less intense and appear at longer wavelengths. The substitution on the pyridine ring can influence the energy of these transitions and thus the position of the absorption maxima. nih.gov

Theoretical and Computational Investigations of S 1 Pyridin 4 Yl Propan 1 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. It has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. DFT calculations are employed to determine a molecule's ground-state electronic energy, electron density distribution, and derived properties. For a molecule like (S)-1-(pyridin-4-yl)propan-1-amine, DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its fundamental chemical nature. irjweb.com Such calculations are foundational for geometry optimization, electronic structure analysis, and the prediction of spectroscopic behavior. nih.govnih.gov

A crucial first step in any computational study is geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. This process yields the most stable three-dimensional structure and provides key geometric parameters like bond lengths, bond angles, and dihedral (torsional) angles. For this compound, the optimization process would explore various conformations arising from the rotation around the single bonds, particularly the C-C and C-N bonds of the propan-1-amine side chain.

The results would identify the global minimum energy conformer, representing the most populated structure at equilibrium. The flexibility of the propan-1-amine chain allows for multiple possible staggered conformations, and their relative energies, calculated via DFT, would indicate their respective stabilities. While specific optimized data for this molecule is not available in the cited literature, a representative table of the kind of data that would be generated is presented below.

Illustrative Data Table: Calculated Geometric Parameters for the Optimized Structure of this compound

This table is an illustrative example of the data that would be obtained from a DFT geometry optimization. The values are not from a specific study.

| Parameter | Involved Atoms | Calculated Value (Å or °) |

| Bond Lengths | ||

| C-C (ring) | Pyridine (B92270) Carbons | ~1.39 Å |

| C-N (ring) | Pyridine C-N | ~1.34 Å |

| C-C (side chain) | C(pyridyl)-C(amine) | ~1.52 Å |

| C-N (side chain) | C(propyl)-N(amine) | ~1.47 Å |

| Bond Angles | ||

| C-N-C (ring) | Pyridine Ring | ~117° |

| C-C-N (side chain) | C(pyridyl)-C(propyl)-N(amine) | ~110° |

| Dihedral Angles | ||

| N-C-C-C | N(ring)-C(pyridyl)-C(propyl)-C(ethyl) | Varies with conformer |

| C-C-C-N | C(pyridyl)-C(propyl)-C(ethyl)-N(amine) | Varies with conformer |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is characteristic of a molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. schrodinger.comwuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.comwuxiapptec.com For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely involving the lone pair of the amine nitrogen and the π-system of the pyridine ring. The LUMO would be predominantly located over the electron-deficient pyridine ring, specifically the π* anti-bonding orbitals. Analysis of the HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule. irjweb.comnih.gov

Illustrative Data Table: Frontier Molecular Orbital Properties

This table is an illustrative example of data from an FMO analysis. The values are hypothetical.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Primarily localized on the amine group (N lone pair) and delocalized into the pyridine π-system. |

| LUMO | -0.8 eV | Primarily localized on the pyridine ring (π* anti-bonding orbital). |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates high kinetic stability. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential onto the constant electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack. The color scheme typically uses red to indicate regions of most negative potential (electron-rich, attractive to electrophiles) and blue for the most positive potential (electron-poor, attractive to nucleophiles), with intermediate potentials shown in green, yellow, and orange. researchgate.net

For this compound, an MEP map would be expected to show the most negative potential (red) localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation or coordination to electrophiles. nih.govrsc.org The hydrogen atoms of the amine group (NH₂) would exhibit a region of positive potential (blue), identifying them as sites for hydrogen bond donation. The aromatic ring itself would display a mixed potential landscape, reflecting the influence of the nitrogen heteroatom.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds and lone pairs. uni-muenchen.de It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule, quantifying the extent of electron delocalization and hyperconjugation. researchgate.net The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). scirp.org

In this compound, significant NBO interactions would be expected. Key interactions would likely include:

Delocalization of the lone pair electrons of the amine nitrogen (donor) into the anti-bonding orbitals of adjacent C-C and C-H bonds.

Hyperconjugative interactions between the σ bonds of the alkyl chain (e.g., σ C-H) and the π* anti-bonding orbitals of the pyridine ring.

Interactions involving the pyridine nitrogen's lone pair and adjacent anti-bonding orbitals.

Illustrative Data Table: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO

This table is an illustrative example of key interactions identified by NBO analysis. The values are hypothetical.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N(amine) | σ* (C(pyridyl)-C(propyl)) | ~ 3.5 | n → σ |

| σ (C-H) | π (C-N) of pyridine ring | ~ 0.8 | σ → π |

| LP (1) N(pyridine) | σ (C-C) of pyridine ring | ~ 5.0 | n → σ* |

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm molecular structure and assignments. nih.govbldpharm.com By calculating the second derivatives of the energy with respect to atomic positions, one can compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. bldpharm.com While calculated frequencies often have a systematic error, they can be corrected using empirical scaling factors to achieve good agreement with experimental results. bldpharm.com

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). This is achieved by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These theoretical predictions can be invaluable for assigning complex spectra and verifying the structure of newly synthesized compounds. bldpharm.com For this compound, such calculations would provide a theoretical vibrational and NMR spectrum to aid in its experimental characterization.

Spectroscopic Property Prediction

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is a powerful asset for investigating the detailed mechanisms of chemical reactions. mdpi.comrsc.org For reactions involving this compound, either as a reactant or as a chiral catalyst/ligand, DFT calculations can map out potential energy surfaces, identify intermediates, and locate the transition states that connect them. researchgate.netyoutube.com This provides a step-by-step understanding of the reaction pathway, energetics, and the factors controlling reaction outcomes.

Exploration of Reaction Pathways and Transition States

A primary goal of mechanistic studies is to identify the most favorable reaction pathway. This is achieved by computationally exploring various possible routes and calculating the Gibbs free energies of all stationary points (reactants, intermediates, transition states, and products). nih.gov A transition state (TS) is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Its structure is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.comnih.gov

For example, in studies on the functionalization of pyridines, DFT calculations have been essential to explain the observed regioselectivity. researchgate.net Computational models can compare the activation barriers for reaction at different positions on the pyridine ring (e.g., C2, C3, or C4). The pathway with the lowest activation energy barrier is the one that is kinetically favored, thus explaining the product distribution. researchgate.net

Elucidation of Stereoselectivity Origins

For a chiral compound like this compound, a key question in asymmetric reactions is the origin of stereoselectivity. Computational studies are uniquely suited to answer this by locating and comparing the energies of the diastereomeric transition states that lead to the different stereoisomeric products. rsc.orgresearchgate.net The enantiomeric or diastereomeric excess observed experimentally is directly related to the difference in the Gibbs free energy of activation (ΔΔG‡) between these competing transition states.

The analysis focuses on the three-dimensional structure of the transition states to identify the specific interactions responsible for the energy difference. researchgate.netrsc.org These can include:

Steric Repulsion: Unfavorable steric clashes in one transition state can raise its energy relative to a less hindered one.

Non-covalent Interactions: Stabilizing forces like hydrogen bonds, π-π stacking, or other dispersion forces can lower the energy of the favored transition state. nih.govacs.org

In studies of amine-catalyzed reactions, DFT calculations have shown how a catalyst's chiral scaffold directs the approach of substrates, with subtle conformational adjustments and non-covalent interactions determining the stereochemical outcome. rsc.orgacs.org

Catalytic Cycle Analysis in Asymmetric Transformations

When this compound or a derivative acts as a chiral ligand or organocatalyst, computational methods can be used to model the entire catalytic cycle. researchgate.net This involves identifying all catalytic intermediates and the transition states that connect them, from the initial binding of the substrate to the final release of the product and regeneration of the catalyst.

Such an analysis reveals crucial information about the catalytic process:

The Stereoselectivity-Determining Step: The first irreversible step involving the formation of the new stereocenter. rsc.org

The Role of the Catalyst: How the catalyst activates the substrates and controls the stereochemistry.

For instance, in proline-catalyzed aldol (B89426) reactions, DFT calculations have mapped the complete catalytic cycle, including the formation of the enamine intermediate, the C-C bond-forming step (which is stereodetermining), and the final hydrolysis to release the product and regenerate the proline catalyst. researchgate.net These studies provide a detailed, dynamic picture of how the catalyst operates.

Molecular Dynamics Simulations

While DFT calculations are excellent for studying stationary points, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. arxiv.org MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.gov This allows for the exploration of conformational landscapes, solvent effects, and intermolecular interactions in a dynamic context.

For a molecule like this compound, MD simulations could be used to:

Study Solvation: Analyze the structure and dynamics of solvent molecules (e.g., water) around the amine, including hydrogen bonding patterns.

Explore Conformational Flexibility: Sample the different accessible conformations of the propanamine side chain and their relative populations.

Investigate Intermolecular Interactions: Simulate the binding of the molecule to a biological target, such as a protein or enzyme active site. MD is a key tool in drug design for understanding protein-ligand interactions and estimating binding affinities. nih.gov

Elucidate Chiral Recognition: MD simulations can model the interactions of enantiomers with a chiral environment, such as a chiral stationary phase in chromatography, to understand the mechanism of separation. researchgate.net Studies have shown that differences in the lifetime of hydrogen bonds and other interactions between each enantiomer and the chiral selector can be correlated with chromatographic retention times. researchgate.net

MD simulations provide a computational microscope to view molecular processes as they happen, offering a powerful complement to both static quantum chemical calculations and experimental measurements. biorxiv.org

Advanced Research Perspectives and Future Directions

Sustainable Synthesis of Chiral Pyridyl Amines

The paradigm of chemical synthesis is increasingly shifting towards sustainability, emphasizing the use of renewable resources, reducing waste, and employing environmentally benign reaction conditions. This is particularly relevant for the synthesis of chiral pyridyl amines, where traditional methods often involve stoichiometric reagents and harsh conditions.

Green chemistry principles are at the forefront of developing sustainable synthetic routes to chiral amines. A key aspect is the concept of atom economy , which aims to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. Reactions with high atom economy, such as asymmetric hydrogenation, are highly desirable. acs.org Asymmetric hydrogenation, for instance, offers an atom-economical approach to producing optically active amines with minimal byproducts. acs.org

Another cornerstone of green chemistry is the use of biocatalysis . Enzymes, operating under mild conditions of temperature and pressure, offer remarkable selectivity and can significantly reduce the environmental footprint of chemical processes. nih.govsemanticscholar.orgresearchgate.net Biocatalysis has emerged as a powerful and eco-friendly tool for preparing chiral molecules, including amines. nih.govresearchgate.netwiley.com The use of enzymes, either isolated or within whole-cell systems, provides a valuable and sustainable approach for synthesizing pharmaceutical products and their intermediates. nih.govsemanticscholar.orgresearchgate.net These biocatalytic methods are becoming increasingly prevalent in both laboratory and industrial-scale synthesis of enantiomerically pure compounds. nih.gov

The development of novel pyridine (B92270) derivatives through one-pot multicomponent reactions , often assisted by microwave irradiation, represents another green synthetic strategy. nih.gov This approach reduces reaction times, increases yields, and minimizes the use of hazardous solvents. nih.gov

| Green Chemistry Principle | Application in Chiral Pyridyl Amine Synthesis | Key Advantages |

| Atom Economy | Asymmetric hydrogenation, addition reactions. | Minimizes waste, maximizes reactant incorporation. |

| Biocatalysis | Use of enzymes (e.g., transaminases, oxidases) for asymmetric synthesis. | High selectivity, mild reaction conditions, biodegradable catalysts. nih.govsemanticscholar.org |

| Microwave-Assisted Synthesis | Acceleration of multicomponent reactions for pyridine ring formation. | Reduced reaction times, increased yields, energy efficiency. nih.gov |

| Use of Safer Solvents | Replacement of hazardous organic solvents with greener alternatives (e.g., water, ionic liquids). | Reduced environmental impact and improved worker safety. rasayanjournal.co.in |

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis in terms of safety, efficiency, and scalability. In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control often leads to higher yields, improved selectivity, and safer handling of hazardous intermediates.

Integration of Biocatalysis and Chemocatalysis

The synergy between biocatalysis and chemocatalysis offers a powerful strategy for the synthesis of complex chiral molecules. This integrated approach leverages the high selectivity of enzymes with the broad reactivity of chemical catalysts. For instance, a biocatalytic step could be used to create a key chiral intermediate with high enantiomeric excess, which is then further elaborated using traditional chemical methods.

One promising avenue is the combination of engineered enzymes, such as monoamine oxidases, with non-selective chemical reducing agents in deracemization processes to produce enantiomerically pure primary, secondary, and tertiary amines. semanticscholar.org The development of enzyme-catalyzed processes has been successfully established and scaled up, making biocatalysis a universal methodology for the biosynthesis of enantiomerically pure compounds. nih.gov

Rational Design of Enhanced Chiral Ligands and Catalysts

The performance of asymmetric catalysis heavily relies on the design of the chiral ligand or catalyst. The rational design of new and more efficient catalysts is a continuous area of research. This involves a deep understanding of the reaction mechanism to create ligands that can effectively control the stereochemical outcome of the reaction.

For the synthesis of chiral amines containing a pyridyl moiety, a significant challenge is the potential for the pyridine nitrogen to coordinate with the metal center of the catalyst, leading to deactivation. acs.org Therefore, the design of ligands that can mitigate this effect is crucial. Recent advancements have seen the development of tunable chiral pyridine–aminophosphine (B1255530) ligands that have shown excellent performance in the asymmetric hydrogenation of challenging substrates. rsc.org The synthesis of a diverse range of triarylmethanes with high yields and enantioselectivities has been achieved using novel chiral diamine-derived pyrroles and primary amines as catalysts. acs.org

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. Advanced spectroscopic techniques, such as in-situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy, are powerful tools for this purpose.

In the context of synthesizing (S)-1-(pyridin-4-yl)propan-1-amine, these techniques can be used to:

Monitor the conversion of reactants and the formation of products and byproducts in real-time.

Study the stereochemical course of the reaction and determine the enantiomeric excess at different time points.

Identify and characterize transient intermediates, providing crucial information for reaction optimization.

Ensure process consistency and quality control in an industrial setting.

This real-time data allows for a more dynamic and precise control over the reaction, leading to improved yields, selectivity, and a deeper understanding of the catalytic cycle.

Synergistic Application of Artificial Intelligence and Machine Learning in Chemical Synthesis and Catalysis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human intuition.

In the synthesis of chiral pyridyl amines, AI and ML can be applied to:

Predict the outcome of reactions: By training algorithms on existing reaction data, it is possible to predict the yield and enantioselectivity of a reaction with a new substrate or catalyst.

Optimize reaction conditions: ML algorithms can efficiently explore a large parameter space (e.g., temperature, pressure, solvent, catalyst loading) to identify the optimal conditions for a given transformation.

Design novel catalysts: AI can be used to design new chiral ligands and catalysts with enhanced activity and selectivity by predicting their properties based on their molecular structure.

Develop new synthetic routes: Machine learning models can be trained to propose novel and efficient synthetic pathways to a target molecule, potentially uncovering unconventional and more sustainable routes.

The integration of AI and ML with automated synthesis platforms has the potential to accelerate the discovery and development of new synthetic methodologies for chiral amines like this compound, making the process faster, more efficient, and more sustainable.

Q & A

Q. How do researchers reconcile conflicting biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.